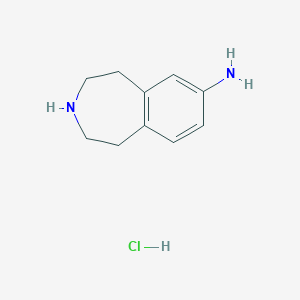

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride

描述

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride is a compound belonging to the class of hydrogenated benzazepines. These compounds are characterized by a benzene ring fused to an azepine ring, forming a seven-membered heterocyclic system. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . Another approach includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF₃·OEt₂) and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

化学反应分析

Types of Reactions

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted benzazepine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted benzazepine derivatives.

科学研究应用

Pharmacological Applications

The compound is recognized for its role as a metabolite of Lorcaserine , a selective 5-HT2C receptor agonist used in the treatment of obesity. Research indicates that this interaction may contribute to the appetite-suppressing effects associated with Lorcaserine therapy .

Research Studies and Findings

Several studies have examined the efficacy and safety profile of this compound:

- Weight Management Studies :

- Neuropharmacological Research :

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| Efficacy of Lorcaserine in Obesity Treatment | 2010 | Demonstrated significant weight loss and metabolic improvements; metabolites including 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine were implicated in outcomes. |

| Neuropharmacological Effects of Benzazepines | 2018 | Explored the interaction between benzazepines and serotonin receptors; suggested therapeutic potential for mood disorders. |

作用机制

The mechanism of action of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific derivative and its intended application. For example, some benzazepine derivatives act as inhibitors of squalene synthase, which is involved in cholesterol biosynthesis .

相似化合物的比较

Similar Compounds

1-Benzazepines: These compounds have the benzene ring attached at different positions on the azepine ring.

2-Benzazepines: Similar to 1-benzazepines but with different attachment points.

3-Benzazepines: These include the compound and its various derivatives.

Uniqueness

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride is unique due to its specific structure and the potential biological activities associated with its derivatives. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in scientific research.

生物活性

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride is a compound with significant biological activity, primarily known as a metabolite of Lorcaserine, a selective 5-HT2C receptor agonist used in obesity treatment. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H14N2

- Molecular Weight : 162.23 g/mol

- CAS Number : 107393-73-7

- Solubility : Data not available

The primary mechanism of action for 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine involves its interaction with serotonin receptors, particularly the 5-HT2C receptor. This interaction leads to increased satiety and reduced food intake, contributing to its efficacy in obesity management. Additionally, it may influence dopaminergic pathways, which are crucial for mood regulation and reward processing.

Anticancer Potential

Recent studies have indicated that derivatives of benzazepines exhibit anticancer properties. For instance, related compounds have shown antiproliferative effects against breast cancer cell lines (MCF-7), with some derivatives demonstrating IC50 values as low as 0.67 µM . These findings suggest a potential for further exploration of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine in cancer therapeutics.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine | 0.67 ± 0.18 | MCF-7 |

Neuropharmacological Effects

The compound's influence on serotonin receptors suggests potential applications in treating mood disorders such as depression and anxiety. Agonism at the 5-HT2C receptor has been linked to anxiolytic effects and improved mood regulation. Furthermore, the modulation of dopaminergic systems may provide additional benefits in addressing disorders characterized by dopamine dysregulation.

Case Studies and Research Findings

- Obesity Management : In clinical settings, Lorcaserine has been shown to facilitate weight loss through its active metabolite. Patients treated with Lorcaserine experienced significant reductions in body weight compared to placebo groups .

- Cancer Research : A study focusing on the synthesis of various benzazepine derivatives demonstrated that modifications to the benzazepine structure could enhance anticancer activity against specific cell lines . This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic efficacy.

- Neuropharmacology Trials : Investigations into the neuropharmacological effects of related compounds have revealed promising results in animal models for anxiety and depression. These studies support the hypothesis that targeting serotonin receptors can yield beneficial outcomes for mental health disorders .

属性

IUPAC Name |

2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLZOFGQVQJZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。